3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione
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Overview
Description
3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione is an organic compound known for its unique chemical structure and properties. This compound is part of the chalcone family, which is characterized by the presence of a central ketone group flanked by two aromatic rings. The compound has been studied for its photophysical properties, including its ability to exhibit intramolecular charge transfer (ICT) during excitation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the chalcone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, secondary alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with DNA and potential as a DNA-binding agent.
Medicine: Investigated for its potential anticancer properties due to its ability to bind to tumor proteins.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione involves its ability to undergo intramolecular charge transfer (ICT) during excitation. This property is crucial for its interactions with biological molecules such as DNA. The compound’s molecular targets include DNA and tumor proteins, where it can bind and potentially disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(dimethylamino)benzylidene)pentane-2,4-dione (DBPD)
- 3-(3-(4-dimethylamino)phenyl)allylidene)pentane-2,4-dione (DPAPD)
Uniqueness
3-[Bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione is unique due to its specific structural configuration, which allows for significant intramolecular charge transfer.
Properties
CAS No. |
57752-15-5 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[bis[4-(dimethylamino)phenyl]methyl]pentane-2,4-dione |
InChI |
InChI=1S/C22H28N2O2/c1-15(25)21(16(2)26)22(17-7-11-19(12-8-17)23(3)4)18-9-13-20(14-10-18)24(5)6/h7-14,21-22H,1-6H3 |
InChI Key |
GJAVWZVCPHUUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C |
Origin of Product |
United States |
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